molecular formula C23H21ClN4O3 B2592377 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile CAS No. 946308-65-2

5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile

Cat. No. B2592377
M. Wt: 436.9
InChI Key: WVHBHHOPAQUFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile, also known as CBP-307, is a novel small molecule drug that has been developed for the treatment of various neurological disorders. This compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Synthesis and Antimicrobial Activities

A critical area of research involving 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile and related compounds focuses on their synthesis and evaluation for antimicrobial properties. Researchers have developed novel 1,2,4-triazole derivatives, including those with structures related to the specified compound, and evaluated their antimicrobial activities. These compounds have shown good or moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Tuberculostatic Activity

Another significant application is the exploration of compounds for their tuberculostatic activity. Specific derivatives, such as (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole, have been synthesized and tested in vitro for their effectiveness against tuberculosis. These studies provide valuable insights into the development of new treatments for this infectious disease (Foks et al., 2004).

Anti-inflammatory Activities

Research into the anti-inflammatory properties of related 1,2,4-triazole derivatives has also been conducted, where compounds have been synthesized and assessed for their potential to reduce inflammation. Some derivatives have demonstrated promising anti-inflammatory activities, suggesting their utility in creating new anti-inflammatory medications (Al-Omar et al., 2010).

Anticancer and Enzyme Inhibitory Activities

The exploration of these compounds extends into anticancer research and enzyme inhibition, where novel conazole analogues have been synthesized and evaluated for their biological activities. This research has shown that these compounds possess significant antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. Molecular docking studies further validate their potential as enzyme inhibitors, highlighting their relevance in developing therapies for cancer and other diseases (Mermer et al., 2018).

properties

IUPAC Name

5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3/c1-2-30-19-9-5-16(6-10-19)21-26-20(15-25)23(31-21)28-13-11-27(12-14-28)22(29)17-3-7-18(24)8-4-17/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHBHHOPAQUFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.